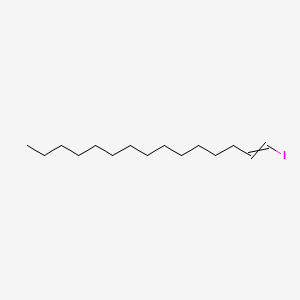
1-Iodopentadec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodopentadec-1-ene is an organic compound with the molecular formula C15H29I It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to a long carbon chain with a double bond at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodopentadec-1-ene can be synthesized through the iodination of 1-pentadecene. The process typically involves the addition of iodine (I2) to 1-pentadecene in the presence of a catalyst or under specific reaction conditions. The reaction can be represented as follows:
[ \text{C15H30} + \text{I2} \rightarrow \text{C15H29I} + \text{HI} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodopentadec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Addition Reactions: Conducted in non-polar solvents like hexane or dichloromethane, with reagents like bromine (Br2) or hydrogen bromide (HBr).
Major Products Formed:
Substitution Reactions: Products include 1-pentadecene derivatives like 1-pentadecanol or 1-pentadecanenitrile.
Addition Reactions: Products include 1,2-dibromopentadecane or 1-bromopentadecane.
Scientific Research Applications
1-Iodopentadec-1-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and as a precursor for radiolabeled compounds in tracer studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-iodopentadec-1-ene involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom makes the compound susceptible to nucleophilic substitution, while the double bond allows for addition reactions. These properties enable this compound to interact with various molecular targets and pathways, facilitating its use in synthetic and industrial applications.
Comparison with Similar Compounds
1-Iodopentane: A shorter-chain alkyl iodide with similar reactivity but different physical properties.
1-Iodohexadec-1-ene: A longer-chain alkyl iodide with comparable chemical behavior but distinct applications due to its extended carbon chain.
Uniqueness: 1-Iodopentadec-1-ene is unique due to its specific chain length and the presence of both an iodine atom and a double bond. This combination of features provides it with distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C15H29I |
|---|---|
Molecular Weight |
336.29 g/mol |
IUPAC Name |
1-iodopentadec-1-ene |
InChI |
InChI=1S/C15H29I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h14-15H,2-13H2,1H3 |
InChI Key |
XVMZXLFZKSGXNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


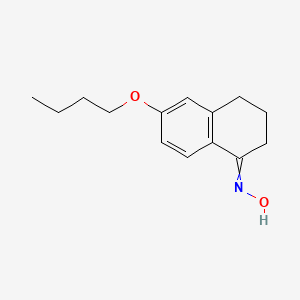
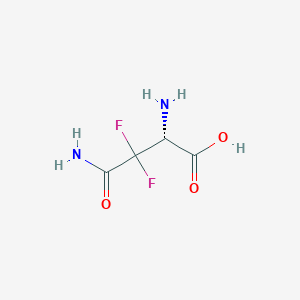
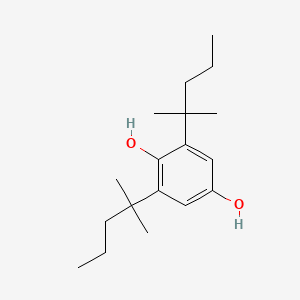

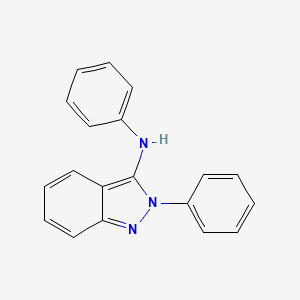
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

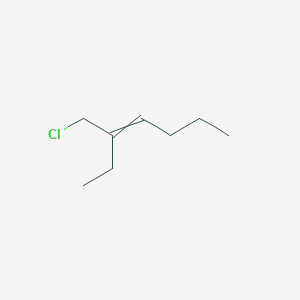
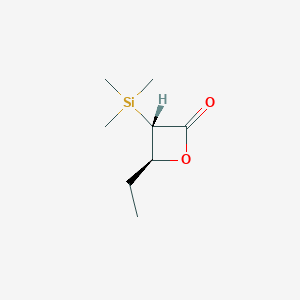
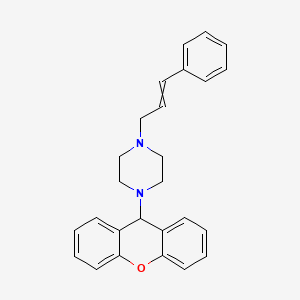

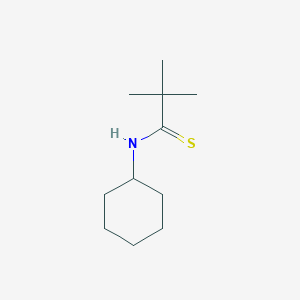
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)
